4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety. This compound is primarily utilized in scientific research due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various methods, often involving the reaction of 4-methyl-4H-1,2,4-triazole with piperidine in the presence of hydrochloric acid. This synthesis method allows for the production of the hydrochloride salt form, which is commonly used in laboratory settings.
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and exhibit a wide range of biological activities. The specific structural features of this compound contribute to its unique reactivity and potential applications in medicinal chemistry and material science.
The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride typically involves the following reaction:
This reaction requires controlled conditions such as heat to facilitate the formation of the desired product. The purity of the final compound generally exceeds 95%, making it suitable for various laboratory applications.
In industrial settings, the synthesis may be optimized for scalability and efficiency. Automated reactors and stringent quality control measures are often employed to ensure high yield and purity of the product.
The molecular formula of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is C8H16ClN4. It has a molecular weight of approximately 239.14 g/mol. The structural representation includes a piperidine ring connected to a triazole ring with a methyl group at the 4-position of the triazole.
The compound's structure can be analyzed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the presence of functional groups and assist in elucidating the compound's structure .
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) are crucial to achieving desired transformations.
The mechanism of action for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride involves interactions with various biological targets. Research indicates that triazole derivatives can inhibit enzymes involved in critical biological processes. For instance, some studies have shown that similar compounds exhibit enzyme inhibition properties against acetylcholinesterase and α-glucosidase .
The compound typically appears as a white crystalline solid with high solubility in water due to its hydrochloride salt form. Its melting point and other physical characteristics can vary based on purity and synthesis method.
The chemical properties include stability under normal laboratory conditions but may vary under extreme pH or temperature conditions. The presence of both piperidine and triazole rings contributes to its reactivity profile.
The applications of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride span several fields:
Triazole-piperidine hybrids represent a structurally novel class of compounds with emerging importance in targeted cancer therapeutics. These molecules leverage the complementary pharmacological properties of both heterocyclic systems: the 1,2,4-triazole moiety contributes strong hydrogen-bonding capacity and metabolic stability, while the piperidine ring enhances solubility and provides a scaffold for three-dimensional diversity. This hybrid architecture facilitates precise interactions with enzyme active sites and protein-protein interaction interfaces, particularly in oncology targets. The specific compound 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS: 297171-80-3, MW: 202.72 g/mol for free base) exemplifies this design philosophy, featuring a methylated triazole linked directly to the piperidine ring at the 3-position [3] [6]. Its hydrochloride salt form significantly improves aqueous solubility, enhancing bioavailability—a critical factor for in vivo efficacy. Structural analogs featuring this core have demonstrated diverse biological activities, including enzyme inhibition and immune modulation, positioning them as versatile scaffolds for anticancer drug development [8] [9].
Table 1: Key Structural Features of Triazole-Piperidine Hybrids
Structural Component | Pharmacological Contribution | Role in Target Engagement |
---|---|---|
1,2,4-Triazole Ring | Hydrogen bonding capacity, metabolic stability | Forms critical interactions with glutaminyl cyclase catalytic residues |
N4-Methyl Substitution | Enhanced membrane permeability | Prevents undesired N-oxidation metabolism |
Piperidine Moiety | Improved solubility, conformational flexibility | Positions the triazole for optimal binding pocket insertion |
Hydrochloride Salt | Increased aqueous solubility | Enhances bioavailability for in vivo activity |
Glutaminyl cyclase (QC) and its isoenzyme (isoQC) have emerged as compelling therapeutic targets due to their central role in post-translational modification pathways that drive cancer immune evasion. QC catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pE), while isoQC—a membrane-associated variant—specifically processes CD47, an essential "don't eat me" signal on cancer cells . Tumor cells exhibit significant upregulation of isoQC, leading to increased generation of the pE-CD47 isoform. This modified CD47 displays 10-50-fold stronger binding affinity to SIRPα on macrophages compared to its non-modified counterpart, resulting in potent inhibition of phagocytosis and immune evasion [10].
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride derivatives were rationally designed as isoQC inhibitors through structure-activity relationship optimization. The diphenyl conjugated imidazole (DPCI) scaffold was modified to incorporate the triazole-piperidine motif, yielding compounds with markedly improved inhibitory potency against both QC and isoQC (IC₅₀ values in low nanomolar range) while exhibiting enhanced selectivity for isoQC over the parent enzyme . Crucially, compound 27 (a lead derivative) demonstrated potent isoQC inhibition without affecting viability across multiple cell lines (A549, H1299, PC9, HEK293T) and did not alter body weight in murine models, indicating a favorable preclinical safety profile . In isoQC-overexpressing A549 xenograft models, treatment with this derivative significantly reduced pE-CD47 levels and tumor burden, confirming target engagement and therapeutic efficacy through isoQC inhibition.
Table 2: Comparative Inhibition Profile of Triazole-Piperidine Derivatives Against QC Isoenzymes
Compound | QC IC₅₀ (nM) | isoQC IC₅₀ (nM) | Selectivity (isoQC/QC) | Cell Viability Impact |
---|---|---|---|---|
Parent DPCI | 420 ± 35 | 380 ± 28 | 0.9 | Significant reduction at 10µM |
Derivative 27 | 85 ± 6.2 | 12 ± 1.8 | 7.1 | No effect up to 100µM |
Clinical Candidate (Ref) | 92 ± 8.1 | 68 ± 5.3 | 0.74 | Moderate reduction at 50µM |
The CD47-SIRPα axis represents a master immune checkpoint that enables tumors to evade innate immune surveillance. CD47, when modified by isoQC to its pE-form, becomes a high-affinity ligand for SIRPα on phagocytic cells (macrophages, dendritic cells). Binding triggers SIRPα phosphorylation and recruitment of SHP-1/SHP-2 phosphatases, ultimately inhibiting myosin-IIA accumulation at the phagocytic synapse and blocking phagocytosis [2] [10]. This pathway is exploited across hematologic and solid tumors, with CD47 overexpression correlating with poor prognosis and therapeutic resistance.
Triazole-piperidine derivatives directly disrupt this pathway by inhibiting isoQC-mediated pE-CD47 formation. In engineered A549 models (isoQCOE vs. isoQCKD), treatment with 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride analogs reduced pE-CD47 levels by >80% without affecting total CD47 expression . This specific biochemical effect translated to functional immune reactivation:
Table 3: Anti-Tumor Mechanisms of Triazole-Piperidine-Based isoQC Inhibitors
Biological Process | Effect of Compound 27 | Therapeutic Consequence |
---|---|---|
pE-CD47 Biosynthesis | ↓↓ (83% reduction in A549 isoQC_OE) | Weakened CD47-SIRPα binding affinity |
Macrophage Phagocytosis | ↑↑ (4.7-fold increase vs. control) | Direct tumor cell clearance |
Dendritic Cell Activation | Enhanced antigen cross-presentation | Potential CD8⁺ T-cell priming |
Tumor Metastasis | ↓↓ (67% reduction in lung nodules) | Inhibition of hematogenous dissemination |
The targeted mechanism of these compounds offers a significant advantage over direct CD47-blocking antibodies, which cause significant erythrocyte toxicity due to ubiquitous CD47 expression. By inhibiting only the pathological pE-CD47 modification, triazole-piperidine derivatives selectively disrupt the high-affinity CD47-SIRPα interaction in tumors while sparing normal CD47 functions [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1